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Compound of Interest

Compound Name: H-Pro-Val-OH

Cat. No.: B1679181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
H-Pro-Val-OH, chemically known as (2S)-1-((2S)-2-amino-3-methylbutanoyl)pyrrolidine-2-

carboxylic acid, is a dipeptide composed of the amino acids proline and valine. This technical

guide provides a comprehensive overview of its chemical structure, physicochemical

properties, and known biological activities. It is intended to serve as a valuable resource for

researchers and professionals engaged in peptide chemistry, drug discovery, and related fields.

The unique conformational constraints imposed by the proline residue, coupled with the

hydrophobic nature of valine, make H-Pro-Val-OH an interesting molecule for various scientific

investigations.

Chemical Structure and Identifiers
The chemical structure of H-Pro-Val-OH is characterized by a peptide bond between the

carboxyl group of proline and the amino group of valine. The proline residue's cyclic structure

imparts a significant conformational rigidity to the peptide backbone.

Chemical Structure:

Table 1: Chemical Identifiers for H-Pro-Val-OH
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Identifier Value

IUPAC Name
(2S)-1-((2S)-2-amino-3-

methylbutanoyl)pyrrolidine-2-carboxylic acid

Molecular Formula C₁₀H₁₈N₂O₃

Molecular Weight 214.26 g/mol

CAS Number 20488-27-1

PubChem CID 152307

Canonical SMILES CC(C)C(C(=O)N1CCCC1C(=O)O)N

InChI Key FJVXGLJPAXHZAS-LURJTMHBSA-N

Physicochemical Properties
The physicochemical properties of H-Pro-Val-OH are crucial for its handling, formulation, and

biological interactions. While extensive experimental data is not readily available in the public

domain, a combination of experimental values for its constituent amino acids and computed

data provides valuable insights.

Table 2: Physicochemical Properties of H-Pro-Val-OH
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Property Value Source

Physical State Solid (Predicted) -

Melting Point Not available -

Solubility Soluble in water (Predicted) -

pKa₁ (α-COOH of Val) ~2.32 Estimated from Valine[1]

pKa₂ (α-NH₃⁺ of Pro) ~10.60 Estimated from Proline[1]

XLogP3-AA -1.9 Computed

Hydrogen Bond Donor Count 2 Computed

Hydrogen Bond Acceptor

Count
3 Computed

Topological Polar Surface Area 83.6 Å² Computed

Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and quality control of H-Pro-Val-
OH. As of the latest literature search, specific experimental spectra for H-Pro-Val-OH are not

publicly available. However, predicted spectra and data from its constituent amino acids can

serve as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR and ¹³C NMR spectral data can be used for preliminary identification.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the proline

ring protons, the α-protons of both amino acid residues, and the isopropyl group of the valine

side chain.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of

the peptide bond and the carboxylic acid, the α-carbons of both residues, and the carbons of

the proline ring and valine side chain.

Mass Spectrometry (MS)
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Mass spectrometry is a critical tool for determining the molecular weight and sequence of

peptides. The expected monoisotopic mass of H-Pro-Val-OH is 214.1317 g/mol .

Fragmentation patterns in tandem mass spectrometry (MS/MS) would be expected to show

characteristic b- and y-ions resulting from the cleavage of the peptide bond.

Biological Activity and Potential Applications
While research specifically targeting H-Pro-Val-OH is limited, studies on related proline-

containing peptides and dipeptides in general suggest several potential areas of biological

activity.

Angiotensin-Converting Enzyme (ACE) Inhibition
Proline is a key residue in many known ACE inhibitors.[2] For instance, the tripeptide H-Val-

Pro-Pro-OH is a known inhibitor of ACE, with an IC₅₀ of 9 μM.[3][4] This suggests that H-Pro-
Val-OH may also possess ACE inhibitory activity, making it a candidate for further investigation

in the context of cardiovascular research.

Antioxidant Activity
Dipeptides containing proline and hydrophobic amino acids like valine have been reported to

exhibit antioxidant properties.[5] The mechanism of action may involve radical scavenging and

modulation of cellular antioxidant pathways. Further studies are needed to elucidate the

specific antioxidant potential of H-Pro-Val-OH.

Role in Catalysis and as an Enzyme Substrate
H-Pro-Val-OH has been reported to catalyze the Michael addition reaction of acetone to trans-

β-nitrostyrene.[6] It can also serve as a substrate for fibroblast enzymes and prolinase,

indicating its involvement in cellular metabolic processes.[6]

Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of H-
Pro-Val-OH. The following sections provide generalized protocols that can be adapted for this

specific dipeptide.
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Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most common method for preparing peptides in a

laboratory setting. The following is a general workflow for the synthesis of H-Pro-Val-OH using

Fmoc chemistry.

Start with Fmoc-Val-Wang Resin Fmoc Deprotection
(20% Piperidine in DMF)

Coupling with
Fmoc-Pro-OH, DIC, HOBt Final Fmoc Deprotection Cleavage from Resin

(TFA/TIS/H2O)
Purification by

RP-HPLC H-Pro-Val-OH
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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